
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide, also known as MPMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the activity of the dopamine transporter, 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling.
Biochemische Und Physiologische Effekte
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of dopamine reuptake, the modulation of dopamine signaling, and the regulation of dopamine release. These effects have been found to be dose-dependent, with higher doses of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide leading to more pronounced effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide in lab experiments is its potent inhibitory effects on the dopamine transporter, which can be useful in investigating the role of dopamine in various physiological processes. However, one limitation of using 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide, including investigating its potential as a treatment for Parkinson's disease and drug addiction, exploring its effects on other neurotransmitter systems, and investigating its potential as a tool for studying the role of dopamine in various physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide for various applications.
Synthesemethoden
The synthesis of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide involves the reaction of 4-aminobenzamide with 4-phenylpiperazine in the presence of methylsulfonyl chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform and requires careful temperature control to prevent side reactions.
Wissenschaftliche Forschungsanwendungen
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide has been found to exhibit potent inhibitory effects on the dopamine transporter. This has led to investigations into the potential use of 4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide as a treatment for conditions such as Parkinson's disease and drug addiction.
Eigenschaften
CAS-Nummer |
135036-03-2 |
|---|---|
Produktname |
4-((Methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide |
Molekularformel |
C19H24N4O3S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
4-(methanesulfonamido)-N-[(4-phenylpiperazin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)22-16-9-7-15(8-10-16)19(24)21-13-17-14-23(12-11-20-17)18-5-3-2-4-6-18/h2-10,17,20,22H,11-14H2,1H3,(H,21,24) |
InChI-Schlüssel |
GIUNEOHGDSNUIQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CN(CCN2)C3=CC=CC=C3 |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CN(CCN2)C3=CC=CC=C3 |
Synonyme |
4-((methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide 4-((methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide hydrochloride 4-MAPPMB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)


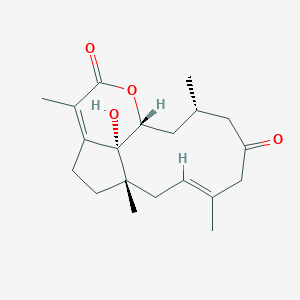
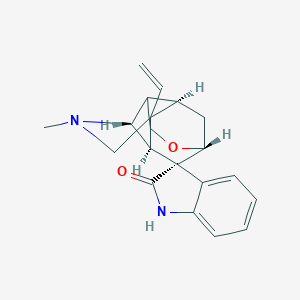
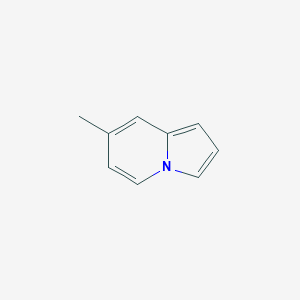
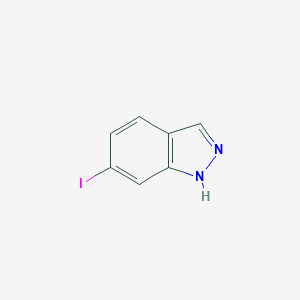
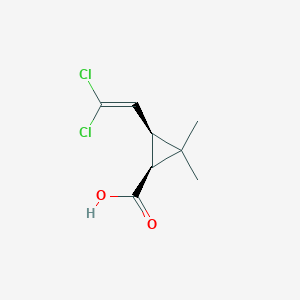
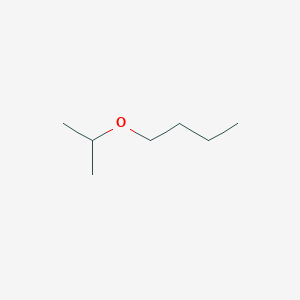
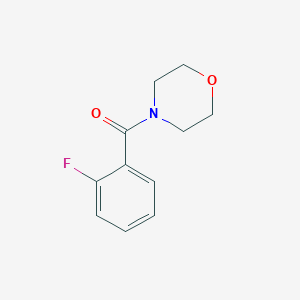

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)